molecular formula C4H10O4 B163261 1-Ethylperoxy-1-hydroperoxyethane CAS No. 138343-26-7

1-Ethylperoxy-1-hydroperoxyethane

Cat. No. B163261
CAS RN: 138343-26-7
M. Wt: 122.12 g/mol
InChI Key: PKLRNOIIJPCHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylperoxy-1-hydroperoxyethane, commonly known as EHPE, is an organic peroxide compound with the chemical formula C4H10O4. It is a colorless liquid that is highly unstable and explosive. EHPE is widely used in scientific research for its unique properties as a radical initiator and oxidizing agent. In

Scientific Research Applications

Photochemical Electron-Transfer Reactions

1-Ethylperoxy-1-hydroperoxyethane is involved in photochemical electron-transfer reactions, particularly in processes like dimerizations and oxygenation reactions of 1,1-diarylethylene. These reactions are significant for understanding the electron-transfer mechanisms and could be relevant in material science and organic chemistry applications (Mattes & Farid, 1986).

Kinetic Studies in Gas Phase Reactions

The ethylperoxy radical, closely related to 1-ethylperoxy-1-hydroperoxyethane, has been studied for its intrinsic spectral and kinetic parameters in the gas phase. These studies are vital for understanding the behavior of radicals in atmospheric chemistry and combustion processes (Adachi, Basco, & James, 1979).

Molecular Orbital Conformational Analysis

In the field of molecular orbital conformational analysis, compounds similar to 1-ethylperoxy-1-hydroperoxyethane, such as ethylene glycol and 1,2-dimethoxyethane, have been studied to understand changes in energy due to rotation around central bonds. This research is crucial for computational chemistry and the design of new molecular structures (Murcko & Dipaola, 1992).

Quantum Chemistry-Based Potential Studies

Studies involving quantum chemistry-based potentials of compounds like 1,2-dimethoxyethane in aqueous solution provide insights into the interactions at the molecular level, relevant for fields like drug delivery and polymer science (Smith, Borodin, & Bedrov, 2002).

Role in Ethylene Formation

Research has shown that lipid hydroperoxides, similar to 1-ethylperoxy-1-hydroperoxyethane, play a role in the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene, an important process in plant biology and agricultural science (Gardner & Newton, 1987).

properties

CAS RN

138343-26-7

Product Name

1-Ethylperoxy-1-hydroperoxyethane

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

1-ethylperoxy-1-hydroperoxyethane

InChI

InChI=1S/C4H10O4/c1-3-6-8-4(2)7-5/h4-5H,3H2,1-2H3

InChI Key

PKLRNOIIJPCHSR-UHFFFAOYSA-N

SMILES

CCOOC(C)OO

Canonical SMILES

CCOOC(C)OO

synonyms

alpha-hydroperoxydiethyl peroxide
hydroperoxydiethyl peroxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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